Tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate
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Overview
Description
Tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl esters. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The tert-butyl ester can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines, depending on the functional groups present.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for the development of new pharmaceuticals with improved efficacy and stability.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and other materials that benefit from the unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with molecular targets through its trifluoromethyl and tert-butyl groups. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the tert-butyl group can provide steric hindrance, affecting the compound’s overall activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate
- Tert-butyl 3-(trifluoromethyl)piperidine-2-carboxylate
- Tert-butyl 2-(trifluoromethyl)piperidine-3-carboxylate
Uniqueness
Tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate is unique due to the position of the trifluoromethyl group on the piperidine ring. This specific substitution pattern can lead to different chemical reactivity and biological activity compared to other similar compounds. The presence of the tert-butyl ester group also adds to its distinctiveness by influencing its solubility and stability.
Properties
IUPAC Name |
tert-butyl 6-(trifluoromethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)7-5-4-6-8(15-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFONDYYPPLTGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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